2-Methyl-6-phenoxypyrimidin-4(1H)-one
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Overview
Description
2-Methyl-6-phenoxypyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-phenoxypyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylpyrimidin-4(1H)-one with phenol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-phenoxypyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while substitution can produce various functionalized derivatives.
Scientific Research Applications
2-Methyl-6-phenoxypyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-phenoxypyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4(1H)-pyrimidinone: Lacks the phenoxy group, leading to different chemical properties.
6-Phenoxypyrimidin-4(1H)-one: Lacks the methyl group, affecting its reactivity and applications.
Uniqueness
2-Methyl-6-phenoxypyrimidin-4(1H)-one is unique due to the presence of both the methyl and phenoxy groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-methyl-4-phenoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10N2O2/c1-8-12-10(14)7-11(13-8)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) |
InChI Key |
ONBOCYTUAHZSDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=O)N1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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